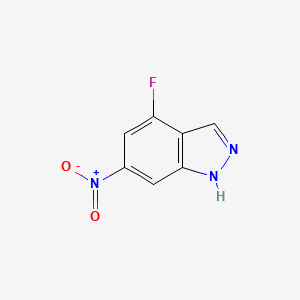

4-Fluoro-6-nitro-1H-indazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZQPOTVNLDEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646211 | |

| Record name | 4-Fluoro-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-01-4 | |

| Record name | 4-Fluoro-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-6-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Historical Look at Indazole Chemistry

The journey into the world of indazoles, bicyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, began in the late 19th century. ontosight.ai Emil Fischer first defined the indazole structure as a pyrazole ring fused with a benzene ring. researchgate.net Though relatively rare in nature, with a few alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) being exceptions, the synthetic versatility of indazoles quickly became apparent. wikipedia.orgnih.gov Early research focused on understanding the fundamental reactivity and tautomerism of the indazole core. researchgate.netaustinpublishinggroup.com Indazoles can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govmdpi.com This foundational knowledge paved the way for the development of various synthetic methodologies, allowing chemists to access a diverse array of substituted indazole derivatives. nih.gov

The Indazole Scaffold: a Privileged Structure in Science

The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netnih.gov This versatility has led to the development of numerous indazole-containing drugs with a wide spectrum of therapeutic applications. nih.govresearchgate.net

Key Therapeutic Areas for Indazole Derivatives:

Oncology: Indazole derivatives are prominent in cancer therapy. For instance, axitinib (B1684631) and pazopanib (B1684535) are tyrosine kinase inhibitors used in the treatment of renal cell carcinoma. pnrjournal.com Niraparib is another important anticancer drug used for various types of cancer. nih.gov

Anti-inflammatory: Benzydamine, a well-known indazole derivative, possesses local anesthetic and analgesic properties and is used for treating inflammatory conditions. wikipedia.org

Antiemetic: Granisetron, a 5-HT3 receptor antagonist, is used to prevent nausea and vomiting associated with cancer chemotherapy. pnrjournal.com

Other Applications: The biological activities of indazole derivatives extend to anti-HIV, antibacterial, antifungal, and antiarrhythmic properties. nih.govnih.govresearchgate.net

Beyond medicine, the unique photophysical properties of indazoles have made them attractive for applications in materials science. researchgate.net Their conjugated system allows for their use in the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and fluorescent materials. ossila.comrsc.org The ability of the pyrazole (B372694) moiety to coordinate with metal centers further expands their potential in creating novel materials with tailored electronic properties. ossila.com

The Diverse Landscape of Substituted Indazoles

Academic and industrial research has extensively explored the impact of substituents on the properties and activities of the indazole core. The introduction of different functional groups at various positions of the indazole ring can significantly modulate its biological and physical characteristics.

Researchers have developed numerous synthetic strategies to introduce substituents at specific positions, often employing transition-metal-catalyzed reactions. researchgate.net The regioselective alkylation of the indazole nitrogen atoms (N1 and N2) has been a particular focus, as the position of the alkyl group can drastically alter the compound's properties. beilstein-journals.orgnih.gov For example, studies have shown that the choice of reagents and reaction conditions can favor the formation of either the N1- or N2-substituted isomer. beilstein-journals.orgnih.gov

Furthermore, substitution on the benzene (B151609) ring of the indazole scaffold has been shown to be crucial for activity in various biological targets. For instance, structure-activity relationship (SAR) studies have indicated that substituents at the 4- and 6-positions of the 1H-indazole scaffold play a critical role in the inhibition of certain enzymes. mdpi.com

The Scientific Interest in 4 Fluoro 6 Nitro 1h Indazole

Established Synthetic Routes for Indazole Core Structures

The formation of the indazole ring system can be achieved through several well-established synthetic strategies. These methods offer different levels of versatility and are often chosen based on the availability of starting materials and the desired substitution pattern on the final product.

Cycloaddition Reactions in Indazole Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and direct approach to the indazole core. acs.orgnih.gov This strategy often involves the reaction of a 1,3-dipole with a suitable dipolarophile. A common example is the reaction of diazo compounds with arynes. organic-chemistry.org The aryne, generated in situ, undergoes a [3+2] cycloaddition with the diazo compound to furnish the indazole ring. nih.govorganic-chemistry.org For instance, the reaction of sydnones, which are stable cyclic 1,3-dipoles, with arynes provides a rapid and efficient route to 2H-indazoles under mild conditions, often with good to excellent yields. nih.gov This method is particularly valuable for its ability to create a wide range of substituted indazoles by varying the precursors for both the aryne and the 1,3-dipole. nih.govnih.gov

Another variation of the cycloaddition approach involves the reaction of α-diazomethylphosphonates with o-(trimethylsilyl)phenyl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.gov This method yields 3-substituted-1H-indazoles and demonstrates the versatility of cycloaddition strategies in accessing diverse indazole derivatives. organic-chemistry.orgnih.gov

Intramolecular Amination Approaches for 1H-Indazoles

Intramolecular amination reactions provide a robust pathway to 1H-indazoles, typically involving the formation of a nitrogen-nitrogen bond or a carbon-nitrogen bond to close the pyrazole (B372694) ring. A notable example is the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. acs.orgnih.govacs.orgelsevierpure.com This method has proven effective for synthesizing a variety of 3-substituted 1H-indazoles, including those with amide, ketone, and ester functionalities. acs.orgnih.govacs.org The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. acs.orgnih.govacs.org Mechanistic studies suggest that this transformation can proceed through a single electron transfer (SET) pathway mediated by the silver(I) oxidant. acs.orgnih.govacs.orgelsevierpure.com

Transition Metal-Catalyzed Syntheses of Indazoles

Transition metal catalysis has emerged as a highly effective and versatile tool for the synthesis of indazoles, enabling C-H activation and cross-coupling reactions to construct the heterocyclic core. researchgate.netbohrium.combenthamdirect.commdpi.com Catalysts based on palladium, rhodium, and copper are frequently employed. researchgate.netbenthamdirect.commdpi.comresearchgate.net

Palladium-catalyzed reactions, for example, have been used in the synthesis of 2H-indazoles and 3-amino-1H-indazoles. researchgate.net Rhodium(III)-catalyzed C-H activation and annulation sequences have also been developed for the one-step construction of functionalized indazole derivatives. mdpi.com These methods often exhibit high regioselectivity and functional group tolerance. mdpi.comresearchgate.net For instance, Rh(III)-catalyzed tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters is a known method for producing 3-acyl-2H-indazoles. mdpi.com

Diazotization and Nitrosation Strategies

Classical methods for indazole synthesis often rely on diazotization or nitrosation of appropriately substituted anilines. acs.orgchemicalbook.com The diazotization of o-toluidine (B26562) derivatives, followed by an intramolecular cyclization, is a long-standing method for preparing 1H-indazoles. chemicalbook.com Similarly, the diazotization of o-alkynylanilines provides a route to 3-substituted 1H-indazoles. chemicalbook.com

More recently, a metal-free approach involving the reaction of diazonium salts with diazo compounds has been reported. nih.govresearchgate.net This strategy proceeds through a diazenium (B1233697) intermediate that undergoes cyclization to form indazoles in excellent yields. nih.govresearchgate.net This method offers a mild and efficient alternative to traditional transition metal-catalyzed processes. nih.govresearchgate.net

Specific Considerations for Incorporating Fluorine and Nitro Groups

The synthesis of this compound requires careful consideration of the methods used to introduce the fluorine and nitro groups onto the indazole or a precursor molecule. The regioselectivity of these reactions is paramount to obtaining the desired isomer.

Regioselective Fluorination Techniques

The introduction of a fluorine atom at a specific position on the indazole ring often utilizes electrophilic fluorinating reagents. acs.org Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used reagent for this purpose. acs.orgthieme-connect.de The regioselectivity of the fluorination can be influenced by the reaction conditions and the directing effects of existing substituents on the aromatic ring. acs.org For instance, in the synthesis of fluorinated imidazo[1,2-a]pyridines, Selectfluor has been used to achieve regioselective fluorination. acs.org While direct fluorination of the pre-formed indazole ring is possible, it can sometimes lead to a mixture of isomers.

An alternative and often more controlled approach is to start with a precursor that already contains the fluorine atom in the desired position. For example, a fluorinated aniline (B41778) or toluene (B28343) derivative can be used as the starting material for one of the indazole synthesis methods described above. The synthesis of 4-bromo-6-fluoro-1H-indazole has been achieved from 2-bromo-4-fluoro-6-nitrotoluene, highlighting the strategy of building the indazole ring onto a pre-functionalized benzene (B151609) ring. chemicalbook.com

The introduction of the nitro group is typically achieved through electrophilic nitration using standard nitrating agents like nitric acid in the presence of sulfuric acid. The position of nitration is directed by the existing substituents on the benzene ring of the indazole or its precursor. In the context of this compound, the directing effects of the fluorine atom and the pyrazole ring moiety would need to be carefully considered to achieve the desired 6-nitro substitution. A synthetic route to 2,3-dimethyl-6-nitro-2H-indazole starts from 3-methyl-6-nitro-1H-indazole, indicating that the nitro group is often incorporated at an early stage of the synthesis. google.com

Regioselective Nitration Techniques

The introduction of a nitro group onto the indazole ring via electrophilic aromatic substitution is a critical step in the synthesis of nitro-substituted indazoles. Achieving regioselectivity is a significant challenge, as the substitution pattern is governed by the electronic effects of the existing substituents and the inherent reactivity of the indazole nucleus. For a substrate like 4-fluoro-1H-indazole, the fluorine atom and the fused pyrazole ring direct the position of nitration.

Direct nitration of halo-substituted benzenoid compounds often results in the nitro group entering the position ortho to the halogen. nih.gov However, in the indazole system, the outcome is more complex. Studies on the reaction of NH-indazoles with formaldehyde have noted the synthesis of 4-nitro, 5-nitro, and 6-nitro-1H-indazoles, indicating that mixtures of isomers can be formed. nih.gov The synthesis of a specific isomer like this compound often requires multi-step procedures rather than a simple direct nitration of 4-fluoro-1H-indazole.

Alternative strategies often involve constructing the indazole ring from a pre-functionalized benzene derivative. For instance, a general route to substituted 1-aryl-5-nitro-1H-indazoles involves the preparation of arylhydrazones from a precursor like 2-fluoro-5-nitro-acetophenone, followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. nih.gov Similarly, a synthetic method for 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline, which undergoes bromination and then a ring-closure reaction to form the indazole core. google.com Such approaches, where the nitro group (or a precursor) is already in the desired position on the starting phenyl ring, offer a reliable way to control the final substitution pattern.

Synthesis of Polyfunctionalized Indazoles

Creating indazoles with multiple and diverse functional groups is essential for tuning their chemical and biological properties. Modern synthetic methods have moved beyond simple substitutions to more advanced techniques like C-H functionalization and transition-metal-catalyzed cross-coupling reactions. rsc.orgnih.govresearchgate.net These strategies allow for the late-stage modification of the indazole core, providing efficient access to complex molecules. rsc.org

One powerful approach involves the use of highly functionalized zinc reagents. Readily available 2-chloromethylarylzinc reagents can react with functionalized aryldiazonium tetrafluoroborates to yield polyfunctional indazoles. acs.org Another dominant strategy is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. nih.govnih.gov For example, cobalt-catalyzed C-H bond functionalization with aldehydes offers a single-step convergent assembly of N-aryl-2H-indazoles. nih.gov

The synthesis of new substituted benzo[g]indazoles functionalized with 6-nitro and 6-amino groups has been achieved through the reaction of benzylidene tetralones with hydrazine (B178648), demonstrating the construction of more complex, fused tricyclic pyrazole systems. nih.gov These methods highlight the versatility of the indazole scaffold and the diverse synthetic tools available to create polyfunctionalized analogs.

Table 1: Selected Methods for Polyfunctionalized Indazole Synthesis

| Method | Description | Key Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Organozinc Chemistry | Reaction of 2-chloromethylarylzinc reagents with aryldiazonium salts. acs.org | Organozinc reagents, Aryldiazonium tetrafluoroborates | Polyfunctional 2-aryl-2H-indazoles |

| C-H Functionalization | Cobalt-catalyzed C-H bond addition to aldehydes followed by cyclization. nih.gov | Cp*Co(III) catalyst, Aldehydes, Azo compounds | N-aryl-2H-indazoles |

| C-H Activation | Transition-metal-free direct C-3 acylation of 2H-indazoles. researchgate.net | Aldehydes, Oxidant | C-3 acylated 2H-indazoles |

| Condensation/Cyclization | Reaction of benzylidene tetralones with hydrazine. nih.gov | Substituted tetralones, Hydrazine | Fused benzo[g]indazoles |

Synthetic Optimization and Green Chemistry Approaches for Substituted Indazoles

With increasing emphasis on sustainability, the optimization of synthetic routes to reduce waste, avoid hazardous reagents, and improve efficiency is crucial. acs.org In indazole synthesis, this has led to the development of one-pot reactions, the use of greener catalysts, and the application of technologies like flow chemistry.

Traditional methods for indazole synthesis can involve multiple steps and harsh conditions. Modern approaches aim to streamline these processes. For example, an efficient method to build 1H-indazoles utilizes a Cu(OAc)₂-mediated N-N bond formation with oxygen as the sole oxidant, which is a greener alternative to many other oxidizing agents. nih.gov Another approach involves the reductive cyclization of 2-nitrobenzaldehydes to generate 2H-indazol-2-amines in a one-pot, two-step sequence. nih.gov

The development of scalable and selective reactions is also a key aspect of optimization. A thermodynamically driven N1-selective indazole alkylation has been developed that is suitable for multi-kilogram production, demonstrating the successful transition from laboratory-scale discovery to a process ready for industrial application. rsc.org This process was accelerated by using high-throughput experimentation (HTE) to screen conditions efficiently. rsc.org Furthermore, flow chemistry has been utilized to deliver a range of indazoles, including 3-amino and 3-hydroxy analogues, in a safe and scalable manner, showcasing the advantages of continuous processing for improving safety and reproducibility. acs.org

Derivatization Strategies for this compound: Expanding Chemical Space

Once synthesized, this compound serves as a valuable building block for creating a library of new compounds. Its functional groups—the nitro group and the N-H of the pyrazole ring—are key handles for derivatization.

The nitro group is particularly versatile. It can be readily reduced to an amino group, which can then undergo a wide array of subsequent reactions. This amino group can be acylated, alkylated, or used in the formation of other heterocyclic rings. For instance, a general strategy involves the synthesis of 2-azetidinone derivatives starting from 6-nitro-1H-indazole. scielo.br The process begins with N-alkylation using 1-bromo-2-chloroethane, followed by reaction with hydrazine to introduce a hydrazinoethyl side chain. scielo.br This intermediate is then used to construct the β-lactam (azetidinone) ring. scielo.br

Another powerful derivatization pathway is N-alkylation of the indazole ring itself. Direct alkylation of 1H-indazoles can often lead to a mixture of N-1 and N-2 substituted products, and achieving regioselectivity is a significant synthetic challenge. nih.gov Extensive studies have focused on controlling this selectivity through the careful choice of reagents and reaction conditions. rsc.orgnih.gov For example, high N-1 selectivity has been observed using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) for electron-deficient indazoles. nih.gov

Furthermore, cycloaddition reactions provide a sophisticated route to new fused heterocyclic systems. A study on 3-chloro-6-nitro-1H-indazole demonstrated its use in 1,3-dipolar cycloadditions to synthesize novel isoxazoline (B3343090), triazole, and isoxazole (B147169) derivatives. nih.gov The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method, allowed for the highly regioselective synthesis of 1,4-disubstituted triazoles. nih.gov These strategies showcase how the core structure of a nitro-indazole can be elaborated to explore a vast and diverse chemical space.

Table 2: Key Derivatization Reactions of Nitro-Indazoles

| Reaction Type | Functional Group Targeted | Reagents/Conditions | Resulting Moiety |

|---|---|---|---|

| Nitro Group Reduction | -NO₂ | Standard reduction (e.g., SnCl₂, H₂/Pd) | Amino group (-NH₂) |

| N-Alkylation | Indazole N-H | Alkyl halides, Base (e.g., NaH, Cs₂CO₃) | N-1 or N-2 alkylated indazole |

| Azetidinone Formation | N-H (multi-step) | Chloroacetyl chloride, Triethylamine | Fused azetidinone ring |

| 1,3-Dipolar Cycloaddition | N-H (multi-step) | Azides, Alkynes, Cu(I) catalyst (for 'click' reaction) | Triazole, Isoxazole rings |

Influence of Fluoro and Nitro Substituents on Indazole Reactivity

The reactivity of the indazole ring system is significantly modified by the presence of the 4-fluoro and 6-nitro substituents. Both groups are strongly electron-withdrawing, which deactivates the bicyclic aromatic system towards electrophilic attack. The nitro group, in particular, deactivates the ring through both a strong resonance effect (-R) and an inductive effect (-I), making the ring significantly less reactive than benzene. libretexts.org For instance, nitrobenzene (B124822) is more than 10 million times less reactive towards nitration than benzene itself. libretexts.org

Electrophilic Aromatic Substitution Patterns in Substituted Indazoles

While the this compound ring is strongly deactivated towards electrophilic aromatic substitution (EAS), the directing effects of the substituents can still be predicted. Substituents on an aromatic ring influence the position of incoming electrophiles. libretexts.org

Nitro Group: As a deactivating group, the nitro group is a meta-director. libretexts.org In this molecule, the nitro group at C-6 would direct an incoming electrophile to the C-5 and C-7 positions.

Fluoro Group: Halogens are deactivating but act as ortho- and para-directors due to resonance stabilization of the intermediate carbocation. libretexts.org The fluoro group at C-4 would therefore direct an incoming electrophile to the C-3 (ortho) and C-5 (para) positions.

The directing effects of both substituents converge on the C-5 position. However, the overwhelming deactivation of the ring by two potent electron-withdrawing groups makes electrophilic substitution reactions very sluggish and often require harsh conditions. libretexts.org Indazoles as a class do undergo electrophilic substitutions like nitration and halogenation, but the high degree of deactivation in this specific derivative makes such reactions challenging. chemicalbook.com

Nucleophilic Aromatic Substitution with Fluoro and Nitro Groups

The most significant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). This reaction is facilitated under two key conditions, both of which are met by this molecule: the presence of a good leaving group (the fluorine atom) and strong electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

The nitro group at the C-6 position is para to the fluorine atom at the C-4 position. This geometric arrangement is crucial for SNAr, as it allows the strong electron-withdrawing nitro group to effectively stabilize the intermediate anion through resonance. libretexts.org Consequently, the fluorine atom at C-4 is activated for displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This makes SNAr a primary method for the further functionalization of the this compound scaffold. ossila.combeilstein-journals.org

Tautomerism Studies of 1H-Indazole Derivatives, including Nitro-substituted forms

Indazole and its derivatives exhibit annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net For the parent indazole and most substituted derivatives, the 1H-tautomer, which features a benzenoid structure, is thermodynamically more stable than the quinonoid 2H-tautomer. nih.govbeilstein-journals.orgbeilstein-journals.org Studies on nitro-substituted indazoles confirm that they also exist as these two interconverting tautomers. acs.orgnih.gov The position of this equilibrium is fundamental to understanding the molecule's reactivity, particularly in reactions involving the pyrazole nitrogen atoms, such as N-alkylation.

Theoretical and Experimental Analysis of Tautomeric Forms

Both theoretical calculations and experimental data have been employed to investigate the tautomeric preference in indazoles. For the unsubstituted indazole, the 1H-tautomer is calculated to be approximately 15 kJ·mol⁻¹ more stable than the 2H form. nih.govresearchgate.net This inherent stability of the 1H form generally dictates the outcome of reactions.

Studies on a series of nitro-1H-indazoles, including the 4-nitro, 5-nitro, and 6-nitro isomers, have provided deeper insight. In a reaction with formaldehyde under acidic conditions, these nitro-indazoles predominantly yield N1-substituted products. acs.orgnih.gov This outcome is consistent with the greater stability and higher population of the 1H-tautomer in the starting material. The products were definitively characterized using NMR spectroscopy and X-ray crystallography, confirming the substitution pattern. acs.orgnih.gov Theoretical calculations at the B3LYP/6-311++G(d,p) level support these experimental findings, providing a sound basis for the observed reactivity and confirming the thermodynamic preference for the 1H tautomer even with the presence of a nitro group. acs.orgnih.gov

| Compound | Computational Method | Energy Difference (ΔE) | More Stable Tautomer | Reference |

|---|---|---|---|---|

| 1H-Indazole | MP2/6-31G** | 15 kJ·mol⁻¹ | 1H-Indazole | nih.govresearchgate.net |

| 1H-Indazole | Gas Phase Calculation | 14.5 kJ·mol⁻¹ | 1H-Indazole | nih.govresearchgate.net |

| 1H-Indazole | Water Solvent Model | 15.9 kJ·mol⁻¹ | 1H-Indazole | nih.govresearchgate.net |

| 1-Substituted Indazole vs. 2-Substituted | B3LYP/6-311++G(d,p) | 20 kJ·mol⁻¹ | 1-Substituted | acs.orgnih.gov |

Exploration of Unique Reactions Pertaining to this compound

Beyond the foundational reactivity patterns, specific reactions highlight the synthetic utility of the this compound core.

N-Alkylation and N-Arylation: Direct alkylation of the indazole NH group typically results in a mixture of N1 and N2-substituted products. beilstein-journals.orgbeilstein-journals.org The regioselectivity of this reaction is influenced by the substituents on the benzene ring, the nature of the electrophile, and the reaction conditions (base, solvent). For electron-deficient indazoles, conditions can be optimized to favor one regioisomer over the other, providing access to distinct classes of compounds. nih.gov

Reaction with Formaldehyde: A characteristic reaction of NH-indazoles is their addition to formaldehyde. Studies have shown that 6-nitro-1H-indazole reacts with formaldehyde in aqueous HCl to afford the corresponding (6-nitro-1H-indazol-1-yl)methanol derivative. acs.orgnih.gov This reaction proceeds via the more stable 1H-tautomer and provides a method for hydroxymethylation at the N1 position.

Scaffold for Cycloaddition: The indazole nucleus serves as a robust scaffold for building more complex heterocyclic systems. For example, derivatives like 3-chloro-6-nitro-1H-indazole have been used in 1,3-dipolar cycloaddition reactions to synthesize novel compounds containing isoxazoline or triazole rings attached to the indazole core. nih.gov This demonstrates the potential of the functionalized nitroindazole ring as a building block in medicinal and materials chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of indazole derivatives in solution. nih.govmdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton and Carbon-13 NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of indazole analogs. mdpi.com The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment, which is influenced by the presence of substituents like nitro and fluoro groups.

For instance, in 6-nitro-3-phenyl-1H-indazole, the proton of the N-H group appears as a broad signal at approximately 11.63 ppm in CDCl₃. rsc.org The aromatic protons of the indazole and phenyl rings resonate in the range of 7.42 to 8.26 ppm. rsc.org The ¹³C NMR spectrum of this compound shows signals for the indazole and phenyl carbons between 106.96 and 146.99 ppm. rsc.org

The position of the nitro group significantly impacts the chemical shifts of adjacent protons. For example, the proton adjacent to a nitro group typically resonates between 4.0 and 4.4 ppm. orgchemboulder.com In 5-nitroindazole, the proton at position 4 (H-4) appears at 8.844 ppm, while in the parent indazole, the corresponding proton resonates at a significantly different field. chemicalbook.comchemicalbook.com

The presence of different substituents and their positions on the indazole ring lead to distinct NMR spectral patterns, allowing for the differentiation of isomers. nih.govmdpi.com

Interactive Table: ¹H and ¹³C NMR Chemical Shifts for Selected Nitroindazole Analogs

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 6-Nitro-3-phenyl-1H-indazole rsc.org | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 |

| 6-Nitro-3-p-tolyl-1H-indazole rsc.org | CDCl₃ | 12.60 (br, 1H), 8.09-8.03 (m, 2H), 8.00 (s, 1H), 7.87 (d, J = 8.0 Hz, 2H), 7.43 (d, J = 8.0 Hz, 2H), 2.50 (s, 3H) | 146.98, 146.62, 140.24, 139.64, 130.14, 128.99, 127.72, 124.03, 122.02, 115.99, 107.20, 21.40 |

| 6-Nitro-3-(4-nitrophenyl)-1H-indazole rsc.org | CD₃COCD₃ | 13.33 (br, 1H), 8.59 (s, 1H), 8.37-8.29 (m, 5H), 8.08-8.06 (m, 1H) | 147.93, 147.10, 143.11, 141.40, 139.67, 128.22, 124.55, 124.05, 122.17, 116.70, 108.12 |

| 5-Nitroindazole chemicalbook.com | DMSO-d₆ | 13.77 (1H), 8.844 (1H), 8.434 (1H), 8.209 (1H), 7.751 (1H) | Not available |

Fluorine-19 NMR for Fluorine Substituents

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for characterizing fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, which makes it an excellent probe for molecular structure and environment. nih.gov

The chemical shift of a fluorine atom is very sensitive to its electronic environment. For example, the ¹⁹F chemical shift of 1-fluoro-4-nitrobenzene (B44160) is a key parameter for its identification. spectrabase.com In more complex molecules like this compound, the ¹⁹F NMR spectrum would provide a distinct signal for the fluorine atom at the 4-position, with its chemical shift influenced by the nitro group at the 6-position and the indazole ring system.

Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide valuable information about the connectivity of the molecule. This is particularly useful in confirming the position of the fluorine substituent on the indazole ring.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms. ipb.pt

COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify adjacent protons in the aromatic rings of indazole analogs.

HMQC (or its more modern counterpart, HSQC) correlates the chemical shifts of protons directly bonded to heteronuclei like ¹³C or ¹⁵N. This allows for the direct assignment of carbon signals based on the known assignments of their attached protons.

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity across the entire molecule, including the points of substitution. ipb.pt

These 2D NMR techniques are indispensable for the complete and accurate structural elucidation of complex molecules like this compound and its analogs, especially when dealing with multiple isomers. ipb.ptmdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govmdpi.com It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of its molecular formula (C₇H₄FN₃O₂). uni.lu The predicted monoisotopic mass for this compound is 181.02875 Da. uni.lu

In addition to the molecular ion peak, mass spectrometry also provides information about the fragmentation pattern of the molecule. The way a molecule breaks apart upon ionization can give clues about its structure. For example, in nitro-substituted indazoles, common fragmentation pathways may involve the loss of the nitro group (NO₂) or other small neutral molecules. The fragmentation pattern of 6-nitro-3-p-tolyl-1H-indazole shows a strong molecular ion peak (M⁺) at m/z 253, followed by fragments corresponding to the loss of various groups. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govmdpi.com It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the various functional groups:

N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

Nitro (NO₂) Group: The nitro group gives rise to two strong and characteristic stretching vibrations. orgchemboulder.comblogspot.com The asymmetric stretch typically appears in the range of 1550-1475 cm⁻¹, and the symmetric stretch is observed between 1360-1290 cm⁻¹ for aromatic nitro compounds. orgchemboulder.comorgchemboulder.com These bands are often intense due to the high polarity of the N-O bonds. spectroscopyonline.com

C-F Stretch: The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹, but its exact position can be influenced by the surrounding molecular structure.

C=C and C=N Stretches: Absorptions corresponding to the stretching vibrations of the aromatic C=C and C=N bonds of the indazole ring are expected in the 1400-1600 cm⁻¹ region.

The IR spectrum of 6-nitro-3-p-tolyl-1H-indazole, for example, shows characteristic bands at 1522 cm⁻¹ and 1347 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, respectively. rsc.org

Interactive Table: Characteristic IR Absorption Frequencies for Nitro Compounds

| Functional Group | Vibration | Typical Wavenumber Range (cm⁻¹) | Notes |

| Nitro (Aromatic) orgchemboulder.comorgchemboulder.com | Asymmetric Stretch | 1550-1475 | Strong intensity |

| Nitro (Aromatic) orgchemboulder.comorgchemboulder.com | Symmetric Stretch | 1360-1290 | Strong intensity |

| Nitro spectroscopyonline.com | Scissors Bending | 890-835 | Medium intensity |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal:

The precise geometry of the indazole ring system.

The planarity of the bicyclic system and the orientation of the fluoro and nitro substituents.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. researchgate.net

Studies on related indazole derivatives have shown that they can form various supramolecular structures through hydrogen bonding, such as dimers or catemers (chains). core.ac.uk For example, 1-allyl-6-nitro-1H-indazole crystallizes in the triclinic space group P-1, and its fused ring system is essentially planar. nih.gov The crystal structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole reveals that the asymmetric unit contains two independent molecules with different orientations of the allyl substituents. researchgate.net

The crystal structure of 7-nitroindazole (B13768) shows that the planar benzenoid N1H tautomer crystallizes as a dimer through N—H⋯N hydrogen bonding. researchgate.net The analysis of the crystal structure provides a detailed understanding of the solid-state conformation and the non-covalent interactions that stabilize the crystal packing.

Computational and Theoretical Investigations of 4 Fluoro 6 Nitro 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. These methods are invaluable for predicting molecular geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For a compound like 4-Fluoro-6-nitro-1H-indazole, DFT studies would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Thermodynamic Properties: Predict properties such as enthalpy, entropy, and Gibbs free energy.

Simulate Vibrational Spectra: Calculate infrared (IR) and Raman spectra to aid in experimental characterization.

In studies of similar nitroindazole derivatives, such as 3-chloro-6-nitro-1H-indazole, DFT calculations using the B3LYP hybrid functional with a def2-SVP basis set have been employed to optimize the molecular structures in the gas phase. nih.gov Similar approaches, like using the B3LYP/6-311++G(d,p) level of theory, have been applied to other nitro-1H-indazoles to provide a sound basis for experimental observations. nih.gov

Hartree-Fock (HF) Calculations

Hartree-Fock (HF) is another foundational ab initio quantum chemistry method. While generally less accurate than modern DFT methods for many applications due to its approximation of electron correlation, HF calculations are still valuable for:

Providing a baseline for more advanced calculations: HF results are often used as a starting point for more sophisticated methods that incorporate electron correlation.

Investigating electronic properties: Calculating orbital energies and molecular orbitals.

In computational studies of related heterocyclic molecules, HF calculations are often performed alongside DFT to compare and validate the results. For instance, in the analysis of other complex heterocyclic systems, both DFT (B3LYP/6-31G) and HF (HF/6-31G ) methods have been used to investigate electronic structure parameters. uni.lu For derivatives of 3-chloro-6-nitro-1H-indazole, the B3LYP method, which incorporates a mixture of exact HF and DFT exchange, has been utilized. nih.gov

Molecular Orbital Analysis (HOMO/LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The analysis of these orbitals is critical for understanding a molecule's chemical reactivity and electronic properties.

HOMO: The outermost orbital containing electrons, which acts as an electron donor.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor.

Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates higher reactivity and susceptibility to electronic transitions. synthonix.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is a vital tool in drug discovery for screening virtual libraries of compounds and predicting their binding modes and affinities.

Binding Affinity Prediction and Interaction Analysis

In the context of this compound, molecular docking simulations would be used to:

Identify Potential Biological Targets: By docking the molecule against various protein structures.

Predict Binding Poses: Determine the most likely conformation of the ligand within the protein's binding site.

Estimate Binding Affinity: Calculate a scoring function to estimate the strength of the ligand-receptor interaction, often expressed in kcal/mol.

Analyze Intermolecular Interactions: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the complex.

For example, derivatives of the closely related 3-chloro-6-nitro-1H-indazole have been docked against the trypanothione (B104310) reductase enzyme from Leishmania infantum to predict their binding modes as potential antileishmanial agents. nih.govbldpharm.com Such studies have demonstrated stable binding within the enzyme's active site through a network of hydrophobic and hydrophilic interactions. bldpharm.com The nitro group, in particular, can participate in significant π-hole interactions with protein residues, which can contribute to binding affinity.

Table 1: Illustrative Data from Molecular Docking of an Indazole Derivative This table shows example data that could be generated from a molecular docking study of a compound like this compound. The data presented here is for a related indazole derivative from a published study.

| Parameter | Value |

| Protein Target | Trypanothione Reductase (TryR) |

| PDB ID | 2JK6 |

| Ligand | 3-chloro-6-nitro-1H-indazole derivative |

| Docking Score (kcal/mol) | Not explicitly stated, but stable binding was observed |

| Key Interacting Residues | Interactions with various amino acids in the active site |

| Types of Interactions | Hydrophobic and hydrophilic interactions |

Note: This data is from a study on a related compound and is for illustrative purposes only. nih.govbldpharm.com

Protein-Ligand Complex Stability through Molecular Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time. Starting from a docked pose, MD simulations can:

Assess Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD suggests a stable binding pose.

Analyze Fluctuations: The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein and key residues involved in ligand binding.

Refine Binding Free Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy.

For a derivative of 3-chloro-6-nitro-1H-indazole complexed with trypanothione reductase, MD simulations showed that the complex remained in good equilibrium with a structural deviation of approximately 1–3 Å, indicating high stability. bldpharm.com Such simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction.

Pharmacokinetic and ADMET Prediction Using Computational Methods

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical component of the drug discovery and development process. In the early stages, computational, or in silico, methods are invaluable for predicting these properties, offering a time- and cost-effective way to screen candidates and identify potential liabilities. For this compound, while specific experimental ADMET studies are not widely published, its pharmacokinetic properties can be predicted using various computational models and algorithms based on its structure.

These predictive models utilize large datasets of known compounds to establish relationships between molecular descriptors and ADMET characteristics. Key molecular properties of this compound, such as its molecular weight, lipophilicity (logP), and the presence of specific functional groups (a nitro group and a fluorine atom), are used as inputs for these predictions.

A summary of the predicted ADMET properties for this compound is presented below. These values are derived from computational models and provide a preliminary assessment of the compound's likely behavior in vivo.

| Property | Predicted Value/Characteristic | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) | Likely to cross | The compound may penetrate the central nervous system, which could be a desired feature or a liability depending on the therapeutic target. |

| Plasma Protein Binding | Moderately High | A significant fraction may be bound to plasma proteins, affecting the free concentration available to interact with targets. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with substrates of this major drug-metabolizing enzyme. |

| CYP450 3A4 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with a wide range of commonly prescribed drugs metabolized by this enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter | Unlikely Substrate | Suggests that active renal secretion via this transporter is not a primary route of elimination. |

| Toxicity | ||

| AMES Mutagenicity | Potential Concern | The nitroaromatic group is a structural alert for mutagenicity, warranting experimental testing. |

| Hepatotoxicity | Potential Risk | Some predictive models may flag the compound due to its chemical features, indicating a need for further evaluation. |

Note: The data in this table is generated based on computational predictions for this compound and should be confirmed by experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models developed exclusively for a series containing this compound are not publicly available, we can discuss the principles of how such a study would be approached and the insights it could provide.

The core of a QSAR study involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to correlate these descriptors with their measured biological activity. For a series of indazole derivatives, these descriptors would capture variations in their electronic, steric, and hydrophobic properties.

Key Molecular Descriptors for QSAR of Indazole Derivatives:

Hydrophobic Descriptors: The partition coefficient (logP) is the most common hydrophobic descriptor. The introduction of a fluorine atom generally increases lipophilicity, while a nitro group can have a more complex effect. The predicted XlogP for this compound is 1.5, indicating moderate lipophilicity. smolecule.com

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molar refractivity, and specific steric parameters (e.g., Taft steric parameters) would be important in a QSAR model to understand how the bulk of substituents influences binding to a biological target.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.

A hypothetical QSAR study on a series of substituted indazoles for a specific biological activity (e.g., kinase inhibition) might reveal that:

Electron-withdrawing groups at the 6-position enhance activity, suggesting that a lower electron density on the benzene (B151609) ring is favorable for target interaction.

A certain range of lipophilicity is optimal for cell permeability and target engagement.

The size of the substituent at the 4-position is critical, with bulky groups potentially causing a steric clash in the binding pocket.

Pharmacological and Biological Research on Indazole Derivatives, with Relevance to 4 Fluoro 6 Nitro 1h Indazole

Anticancer and Antitumor Activities

Indazole derivatives are recognized as promising agents in the development of new cancer therapies. nih.govresearchgate.net Their antitumor properties are attributed to a variety of mechanisms, including the inhibition of key enzymes involved in cancer progression and the disruption of cellular processes essential for tumor growth. nih.govnih.gov

Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. nih.govnih.gov Indazole derivatives have been designed and evaluated as potent VEGFR-2 kinase inhibitors. nih.gov For example, one study reported an indazole derivative (compound 30) that inhibits VEGFR-2 with an IC₅₀ value of 1.24 nM. nih.gov This inhibition of VEGFR-2 leads to the suppression of tumor angiogenesis. nih.gov Pazopanib (B1684535) and Axitinib (B1684631) are examples of FDA-approved multi-kinase inhibitors featuring an indazole core that are effective in blocking angiogenesis by inhibiting the VEGFR signaling pathway. nih.gov

FGFR: Fibroblast Growth Factor Receptors (FGFRs) are another family of tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. nih.govresearchgate.net Indazole-based derivatives have been developed as inhibitors of FGFR kinases. nih.govnih.gov One series of 1H-indazole-based compounds showed inhibitory activity against FGFR1-3 in the range of 0.8–90 μM. nih.gov Another study reported 1H-indazol-3-amine derivatives as inhibitors of FGFR1 and FGFR2, with one compound having an IC₅₀ of less than 4.1 nM for FGFR1 and 2.0 nM for FGFR2. nih.gov

Other Kinases: The indazole scaffold has been utilized to develop inhibitors for a range of other kinases implicated in cancer. These include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Pim kinases. nih.govnih.govnih.gov For instance, a series of 1H-indazole derivatives showed potent inhibitory activity against EGFR and its T790M mutant, with IC₅₀ values of 8.3 nM and 5.3 nM, respectively. nih.gov

Antiproliferative Effects on Cancer Cell Lines

Indazole derivatives have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines. rsc.orgnih.govnih.gov This broad-spectrum activity highlights the potential of the indazole core in developing effective anticancer drugs.

One study reported a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org Another series of novel polysubstituted indazoles exhibited interesting antiproliferative activity against A2780 (ovarian carcinoma) and A549 (lung adenocarcinoma) cell lines, with IC₅₀ values between 0.64 and 17 µM. nih.govresearchgate.net Further testing confirmed their activity against additional cell lines, including IMR32 (neuroblastoma), MDA-MB-231 (breast cancer), and T47D (breast cancer). nih.govresearchgate.net Similarly, indazole derivatives 3c and 3f displayed noteworthy low nanomolar potency against HepG2 (liver cancer), HCT116 (colorectal carcinoma), SW620 (colorectal adenocarcinoma), HT29 (colorectal adenocarcinoma), and A549 tumor cells. nih.gov

Table 1: Antiproliferative Activity of Selected Indazole Derivatives on Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 2f | Various | - | 0.23–1.15 | rsc.org |

| Polysubstituted indazoles | A2780 | Ovarian Carcinoma | 0.64–17 | nih.govresearchgate.net |

| Polysubstituted indazoles | A549 | Lung Adenocarcinoma | 0.64–17 | nih.govresearchgate.net |

| Compound 8c | - | - | - | researchgate.net |

| Compound 3c | HepG2, HCT116, SW620, HT29, A549 | Liver, Colorectal, Lung | Low nanomolar | nih.gov |

| Compound 3f | HepG2, HCT116, SW620, HT29, A549 | Liver, Colorectal, Lung | Low nanomolar | nih.gov |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.govnih.gov |

| Compound 6o | HEK-293 (Normal Cell) | Embryonic Kidney | 33.2 | nih.govnih.gov |

| Indazole-chalcone hybrid 4a | MKN45 | Gastric Cancer | 2.65 | ciac.jl.cn |

| Indazole-chalcone hybrid 4d | MKN45 | Gastric Cancer | 3.55 | ciac.jl.cn |

Cell Cycle Modulation (e.g., G2/M arrest)

A key mechanism contributing to the antiproliferative effects of indazole derivatives is their ability to interfere with the cell cycle, often leading to cell cycle arrest at specific phases, thereby preventing cancer cell division. nih.govnih.gov

Several studies have shown that indazole derivatives can induce cell cycle arrest, particularly at the G2/M phase. nih.gov For instance, compounds 3c and 3f were found to arrest HCT116 cells in the G2/M phase, which is consistent with their mechanism as microtubule-targeting agents. nih.gov Another indazole derivative, molecule 7d, caused a significant increase of cells in the G2/M phase and the appearance of polyploid cells, suggesting an interaction with the microtubule system. nih.gov In contrast, other polysubstituted indazoles were found to cause a block of cells in the S phase. nih.govresearchgate.net The ability of certain chalcone (B49325) derivatives to induce G2/M phase cell cycle arrest has also been documented, an effect that can be associated with the generation of reactive oxygen species (ROS). nih.govnih.gov This arrest prevents the cells from entering mitosis, ultimately leading to apoptosis. nih.gov

Role as Microtubule Targeting Agents

Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for anticancer drugs. nih.govresearchgate.net A number of indazole derivatives have been developed as microtubule-targeting agents (MTAs) that function by inhibiting tubulin polymerization. nih.govnih.gov

These compounds often target the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov The binding of these indazole derivatives to this site disrupts the formation of the mitotic spindle, a structure necessary for chromosome segregation during mitosis. nih.gov This disruption leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis. nih.gov Structure-activity relationship studies have indicated that a 3,4,5-trimethoxyphenyl moiety on the indazole scaffold is often crucial for targeting the colchicine binding site. nih.gov Compounds 3c and 3f are examples of indazole derivatives that have been proven to inhibit tubulin polymerization and disrupt cellular microtubule networks. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that has emerged as a significant target for cancer immunotherapy. nih.govnih.gov IDO1 catalyzes the degradation of the essential amino acid tryptophan, leading to a local depletion of tryptophan and the accumulation of its metabolites, known as kynurenines. nih.gov This process suppresses the proliferation and activity of T-cells, allowing tumor cells to evade the host's immune system. nih.gov

Indazole derivatives have been designed and synthesized as potent inhibitors of the IDO1 enzyme. nih.govnih.gov By blocking IDO1, these compounds can restore T-cell function and enhance the antitumor immune response. researchgate.net For example, a series of N′-hydroxyindazolecarboximidamides were designed as novel IDO1 inhibitors, with some compounds showing moderate inhibitory activity in cell-based assays. nih.gov The indazole moiety in these inhibitors is designed to interact with the heme group and key amino acid residues within the active site of the IDO1 enzyme. nih.govresearchgate.net

Anti-inflammatory and Immunomodulatory Effects

In addition to their anticancer properties, indazole derivatives exhibit significant anti-inflammatory and immunomodulatory activities. researchgate.netnih.govnih.gov Inflammation is a critical component of tumor progression, and agents that can modulate the inflammatory response may have therapeutic benefits in cancer treatment.

Studies have shown that indazole and its derivatives can significantly inhibit carrageenan-induced paw edema in rats, a common model for acute inflammation. nih.govnih.gov The anti-inflammatory effects of these compounds are believed to be mediated through multiple mechanisms. One key mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is often upregulated in inflammatory conditions and cancers and is responsible for the production of pro-inflammatory prostaglandins. nih.govnih.gov

Furthermore, indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.gov These cytokines play a crucial role in orchestrating the inflammatory response. The anti-inflammatory action of indazoles is also attributed to their free radical scavenging activity, which helps to mitigate oxidative stress, a common feature of both inflammation and cancer. nih.govnih.gov The ability of indazole derivatives to modulate these pathways underscores their potential as dual anticancer and anti-inflammatory agents.

Antimicrobial, Antifungal, and Antibacterial Properties

The indazole nucleus is a foundational structure for a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including notable antimicrobial effects. nih.gov Research has consistently shown that the incorporation of certain functional groups, such as halogens and nitro groups, onto the indazole or related heterocyclic structures can significantly enhance their antimicrobial, antifungal, and antibacterial potency.

Specifically, the presence of a nitro group has been identified as a crucial factor in the antimicrobial efficacy of various heterocyclic compounds. Studies on 1,2,4-triazole (B32235) derivatives, for instance, have revealed that the inclusion of a nitro group can lead to a marked increase in inhibitory activity against a range of bacteria. nih.gov Similarly, research on other nitrogen-containing heterocycles has demonstrated that nitro-substituted compounds exhibit potent antimicrobial properties.

Furthermore, the introduction of a fluorine atom, a common strategy in medicinal chemistry to improve metabolic stability and binding affinity, has also been linked to enhanced antimicrobial action. In the context of 1,2,4-triazole derivatives, the presence of a fluorine atom on a benzylideneamino moiety was found to contribute to significant antifungal and antibacterial activity. nih.gov The synergistic effect of both fluoro and nitro substituents on a heterocyclic core is a promising area of investigation for the development of new antimicrobial agents.

While direct studies on the antimicrobial properties of 4-Fluoro-6-nitro-1H-indazole are not extensively detailed in the available literature, the established principles from related compounds strongly suggest its potential in this area. The combination of the indazole scaffold with both a fluorine and a nitro group provides a strong rationale for its investigation as a potential antimicrobial, antifungal, and antibacterial agent.

Table 1: Antimicrobial Activity of Indazole and Related Derivatives

| Compound Class | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|

| 1,2,4-Triazole Derivatives | Nitro group substitution | Significantly enhanced inhibitory activity against tested bacteria. | nih.gov |

| 1,2,4-Triazole Derivatives | Fluorine substitution on benzylideneamino moiety | Showed considerable antifungal and antibacterial activity. | nih.gov |

| Indazole Derivatives | General scaffold | Recognized for a wide range of pharmacological activities, including antimicrobial properties. | nih.gov |

Antiparasitic and Antitrypanosomal Activity

The indazole scaffold and its derivatives have emerged as a promising class of compounds in the search for new antiparasitic and antitrypanosomal agents. nih.govnih.govnih.govnih.gov The structural features of these compounds, particularly the presence of nitro groups, play a crucial role in their mechanism of action against various parasites.

Nitro-containing heterocyclic compounds, including nitroindazoles, are often activated by parasitic nitroreductases. nih.govnih.gov These enzymes, which are specific to certain parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species, reduce the nitro group to generate cytotoxic metabolites that are lethal to the parasite. nih.govnih.gov This targeted activation provides a degree of selectivity, as the host cells may lack the specific enzymes required for this bioactivation.

Research into 3-chloro-6-nitro-1H-indazole derivatives has demonstrated their potential as antileishmanial agents. nih.govresearchgate.net These compounds have shown inhibitory activity against different Leishmania species, with their efficacy being dependent on the specific parasite strain. nih.govresearchgate.net Molecular modeling studies have suggested that these derivatives may exert their effect by binding to and inhibiting trypanothione (B104310) reductase, a key enzyme in the parasite's antioxidant defense system. nih.govresearchgate.net

Similarly, derivatives of 3-nitro-1H-1,2,4-triazole have exhibited potent activity against T. cruzi. nih.govnih.gov These compounds have shown significant and selective action against the intracellular amastigote form of the parasite. nih.gov The presence of the nitro group is critical for their trypanocidal activity, which is mediated through activation by a type I nitroreductase specific to trypanosomatids. nih.govnih.gov

Given the established importance of the nitro group for antiparasitic and antitrypanosomal activity, this compound represents a compound of significant interest for further investigation in this therapeutic area. The combination of the indazole core with a nitro substituent provides a strong foundation for potential antiparasitic efficacy.

Table 2: Antiparasitic and Antitrypanosomal Activity of Nitro-Containing Heterocycles

| Compound Class | Target Organism | Key Structural Feature | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| 3-Chloro-6-nitro-1H-indazole derivatives | Leishmania species | Nitro group | Inhibition of trypanothione reductase | nih.govresearchgate.net |

| 3-Nitro-1H-1,2,4-triazole derivatives | Trypanosoma cruzi | Nitro group | Activation by parasite-specific type I nitroreductase | nih.govnih.gov |

| Nitroimidazole derivatives | Trypanosoma cruzi | Nitro group | Activation by parasite-specific nitroreductases | nih.gov |

Antiviral Activity (e.g., Anti-HIV, SARS-CoV-2 MPro Inhibition)

Indazole derivatives have demonstrated significant potential as antiviral agents, with research highlighting their activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govnih.govnih.govmdpi.com

In the context of anti-HIV research, a series of 4-fluoro-6-azaindole (B1405010) derivatives were developed as potent HIV-1 attachment inhibitors. nih.gov These compounds target the viral envelope protein gp120, preventing the virus from attaching to and entering host cells. nih.gov The inclusion of a fluorine atom was a key structural feature in these potent inhibitors. nih.gov

More recently, with the emergence of the COVID-19 pandemic, there has been intense interest in identifying inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. Several studies have identified indazole-related and other heterocyclic compounds as potential Mpro inhibitors. For instance, small molecules containing a 4-fluorobenzothiazole moiety have been shown to potently inhibit SARS-CoV-2 Mpro and block viral replication. nih.gov These inhibitors form a covalent bond with a key cysteine residue in the active site of the enzyme. nih.gov

Furthermore, other heterocyclic structures, such as thiazolidine-4-one derivatives, have been investigated as SARS-CoV-2 Mpro inhibitors. mdpi.com Molecular docking studies have suggested that the nitro-substituted aromatic portion of these molecules can engage in important interactions with the catalytic histidine residue of the protease. mdpi.com

While direct experimental data on the antiviral activity of this compound is limited in the provided search results, the established antiviral potential of fluoro-substituted indazoles and the role of nitro groups in the activity of other heterocyclic Mpro inhibitors suggest that this compound warrants investigation as a potential antiviral agent. The combination of the indazole scaffold, a fluorine atom, and a nitro group presents a compelling structural basis for potential activity against viruses like HIV and SARS-CoV-2.

Table 3: Antiviral Activity of Indazole and Related Heterocyclic Derivatives

| Compound Class | Viral Target | Mechanism of Action | Key Structural Features | Reference |

|---|---|---|---|---|

| 4-Fluoro-6-azaindole derivatives | HIV-1 | Attachment inhibition (gp120) | Fluoro-substituted azaindole core | nih.gov |

| 4-Fluorobenzothiazole-containing small molecules | SARS-CoV-2 Mpro | Covalent inhibition of the main protease | 4-Fluorobenzothiazole moiety | nih.gov |

| Thiazolidine-4-one derivatives | SARS-CoV-2 Mpro | Inhibition of the main protease | Nitro-substituted aromatic portion | mdpi.com |

Other Reported Biological Activities

Beyond their well-documented antimicrobial, antiparasitic, and antiviral properties, indazole derivatives have been investigated for a range of other biological activities, highlighting the versatility of this chemical scaffold.

While specific studies focusing solely on the antioxidant activity of this compound were not prominent in the search results, the general class of indazole derivatives has been associated with antioxidant potential. This activity is often linked to their ability to scavenge free radicals and modulate oxidative stress pathways. The electron-rich nature of the indazole ring system can contribute to its ability to donate electrons and neutralize reactive oxygen species. The presence of substituents can further modulate this activity.

Indazole derivatives have shown promise in the context of neurodegenerative diseases. chemimpex.com For instance, certain indazole-based compounds have been explored for their ability to inhibit specific kinases involved in the pathology of these diseases. The unique structural features of the indazole scaffold allow for the design of molecules that can interact with specific biological targets in the central nervous system. The development of 6-Bromo-4-fluoro-1H-indazole as a building block for therapeutic agents in neurology underscores the potential of this class of compounds. chemimpex.com

The indazole nucleus is present in a number of compounds that have been investigated for their antidiabetic properties. nih.gov These derivatives can exert their effects through various mechanisms, such as the inhibition of enzymes involved in glucose metabolism or the modulation of signaling pathways related to insulin (B600854) sensitivity. The versatility of the indazole scaffold allows for the synthesis of a diverse library of compounds that can be screened for their potential to manage blood glucose levels.

Table 4: Other Biological Activities of Indazole Derivatives

| Biological Activity | Potential Mechanism/Application | Example Compound/Class | Reference |

|---|---|---|---|

| Antioxidant Activity | Free radical scavenging, modulation of oxidative stress | General Indazole Derivatives | |

| Neurodegenerative Disease Treatment | Inhibition of specific kinases, targeting neurological pathways | 6-Bromo-4-fluoro-1H-indazole (as a building block) | chemimpex.com |

| Antidiabetic Function | Enzyme inhibition, modulation of insulin signaling | Various Indazole Derivatives | nih.gov |

Compound Names Mentioned in this Article

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Chloro-6-nitro-1H-indazole |

| 3-Nitro-1H-1,2,4-triazole |

| 4-Fluoro-6-azaindole |

| 6-Bromo-4-fluoro-1H-indazole |

| 4-Fluoro-1H-indazole |

| 6-Fluoro-4-nitro-1H-indazole |

| 4-Fluoro-7-nitro-1H-indazole |

| 3-Fluoro-6-nitro-1H-indazole |

| 4-fluoro-1H-indazole-6-carbonitrile |

| 6-Bromo-4-nitro-1H-indazole |

| 5-Fluoro-6-nitro-1H-indazole |

| 5-Bromo-6-nitro-1H-indazole |

Contraceptive Activities

The exploration of indazole derivatives as potential non-hormonal male contraceptives has been a significant area of research. nih.govnih.govnih.govresearchgate.net The primary mechanism of action for many of these compounds involves the disruption of the Sertoli cell-germ cell adhesion junctions in the testes, leading to the premature release of sperm cells and subsequent infertility.

One of the earliest and most studied indazole-based compounds in this context is lonidamine (B1675067) (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid). While initially developed as an anti-cancer agent, its potent anti-spermatogenic effects were quickly recognized. However, concerns regarding its toxicity at effective doses limited its development as a contraceptive.

This led to the synthesis and evaluation of numerous lonidamine analogs with the aim of improving efficacy and safety. A notable example is adjudin (B1665539) (1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide), which demonstrated a more potent and reversible contraceptive effect in animal models. Studies in rats showed that adjudin could induce infertility without significantly affecting the hormonal axis and with less toxicity than lonidamine.

Further research led to the development of gamendazole (B1674601) , another potent indazole carboxylic acid analog. In preclinical studies, a single oral dose of gamendazole was sufficient to induce a high rate of infertility in male rats, with fertility returning after a period of cessation. The primary target of gamendazole is believed to be the Sertoli cells within the testes.

More recent efforts have focused on designing new series of lonidamine-derived molecules. One such derivative, referred to as BHD , has shown a 100% contraceptive effect in male mice after two weeks of treatment in preclinical studies. These findings underscore the continued interest in the indazole scaffold for developing safe, effective, and reversible male contraceptives.

Interactive Table: Research Findings on Contraceptive Activities of Indazole Derivatives

| Compound | Key Findings | Animal Model | Reference |

| Lonidamine | Potent inhibitor of spermatogenesis; development limited by toxicity. | Rats, Rabbits, Dogs, Monkeys | |

| Adjudin | Potent and reversible contraceptive effect; perturbs Sertoli-germ cell junctions. | Rats | |

| Gamendazole | 100% infertility rate after a single oral dose; reversible. | Rats | |

| BHD | 100% contraceptive effect after 2 weeks of treatment. | Mice, Rats |

While the indazole class of compounds has demonstrated significant potential in the development of male contraceptives, there is currently no published research specifically evaluating the contraceptive activities of This compound .

Osteoporosis Treatment

Osteoporosis is a systemic skeletal disease characterized by low bone mass and the microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. The management of osteoporosis often involves therapies that either inhibit bone resorption by osteoclasts or promote bone formation by osteoblasts. The potential for indazole derivatives in the treatment of osteoporosis has been an area of emerging research. nih.govnih.govnih.gov

A key area of investigation has been the identification of indazole derivatives that can act as activators of Sirtuin 1 (Sirt1), a protein deacetylase that plays a crucial role in various cellular processes, including bone metabolism. Sirt1 activators are considered potential therapeutic agents for osteoporosis due to their ability to promote osteogenesis (the formation of new bone).

Through high-throughput screening, a series of indazole derivatives were identified as Sirt1 activators. Subsequent optimization of the substituents on the indazole ring led to the identification of a particularly potent compound, referred to as compound 13 in the study. This compound not only demonstrated the best Sirt1 activity among the tested derivatives but also exhibited osteogenesis activity in a cell-based assay.

Interactive Table: Research Findings on an Indazole Derivative for Osteoporosis

| Compound | Mechanism of Action | Key Findings | Model System | Reference |

| Compound 13 | Sirtuin 1 (Sirt1) Activator | Showed the best Sirt1 activity and demonstrated osteogenesis in a cell assay. | Cell-based Assay |

The findings related to Sirt1-activating indazoles suggest a promising avenue for the development of new therapeutics for osteoporosis. However, as with contraceptive research, there is a lack of specific published data on the evaluation of This compound for the treatment of osteoporosis.

Structure Activity Relationship Sar Studies of Substituted Indazoles